2-Chloro-5-(methylsulfonyl)benzoic acid
Overview
Description
2-Chloro-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol . It is characterized by the presence of a chloro group and a methylsulfonyl group attached to a benzoic acid core. This compound is typically a pale-yellow to yellow-brown solid and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-(methylsulfonyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the sulfonation of 2-chlorobenzoic acid followed by methylation using dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and sulfonation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Scientific Research Applications
2-Chloro-5-(methylsulfonyl)benzoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 4-Chloro-2-methylbenzoic acid
- 2-Chloro-5-(methylsulfanyl)benzamide
Uniqueness
2-Chloro-5-(methylsulfonyl)benzoic acid is unique due to the specific positioning of the chloro and methylsulfonyl groups on the benzoic acid ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-5-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDIXBVQATQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368125 | |
Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89938-62-5 | |
Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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